molecular formula C33H20N6Na4O13S4 B12756579 1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt CAS No. 71598-15-7

1,3-Naphthalenedisulfonic acid, 7,7'-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt

Cat. No.: B12756579
CAS No.: 71598-15-7
M. Wt: 928.8 g/mol
InChI Key: HPFQZTRMRRPKIG-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt is a complex organic compound known for its applications in various scientific fields. This compound is characterized by its unique structure, which includes naphthalene and phenyleneazo groups, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt typically involves the diazotization of 7-Aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-Amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the successful formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the azo groups, resulting in the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amines.

Scientific Research Applications

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthalenedisulfonic acid: Another naphthalene derivative with similar sulfonic acid groups.

    2-Amino-4-methylanisole: A compound used in the synthesis of the target compound.

Uniqueness

1,3-Naphthalenedisulfonic acid, 7,7’-(carbonylbis(imino-4,1-phenyleneazo))bis-, tetrasodium salt stands out due to its complex structure and versatile applications. Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a unique and valuable compound in both academic and industrial settings .

Properties

CAS No.

71598-15-7

Molecular Formula

C33H20N6Na4O13S4

Molecular Weight

928.8 g/mol

IUPAC Name

tetrasodium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C33H24N6O13S4.4Na/c40-33(34-21-5-9-23(10-6-21)36-38-25-3-1-19-13-27(53(41,42)43)17-31(29(19)15-25)55(47,48)49)35-22-7-11-24(12-8-22)37-39-26-4-2-20-14-28(54(44,45)46)18-32(30(20)16-26)56(50,51)52;;;;/h1-18H,(H2,34,35,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

HPFQZTRMRRPKIG-UHFFFAOYSA-J

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC4=C(C=C(C=C4C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.